Boscialin

Vue d'ensemble

Description

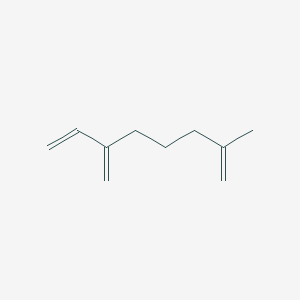

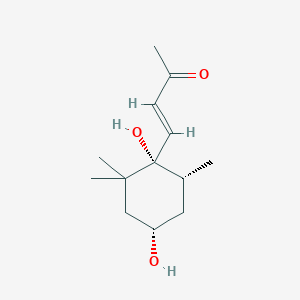

Boscialin, also known as (-)-Boscialin, is a compound that can be isolated from the leaves of the African medicinal plant Boscia salicifolia . It has a molecular formula of C13H22O3 and a molecular weight of 226.31 .

Synthesis Analysis

The total synthesis of dehydro-boscialin glucoside, a derivative of Boscialin, was achieved by Königs-Knorr glycosylation of racemic 2,3-dehydroboscialin with acetobromoglucose and silver carbonate as the catalyst followed by Zemplén deacetylation . The requisite 2,3-dehydroboscialin was available selectively as a (Z)-diol from dehydro-β-ionone (3) by photooxidation and reduction .Molecular Structure Analysis

The molecular structure of Boscialin is represented by the SMILES notation:CC(/C=C/[C@@]1(C(C)(CC@HO)C)O)=O . Physical And Chemical Properties Analysis

Boscialin is a powder with a molecular weight of 226.31 . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Biological Activities

Boscialin, identified as a constituent of various medicinal plants, has been subject to synthetic studies to facilitate the investigation of its biological activities. The synthesis of both (+)- and (-)-boscialin, including their 1'-epimers, has been achieved. These synthesized compounds have been tested for activity against microbes, parasites, and human fibroblasts, revealing their potential in microbial and parasitic control, as well as in cancer cell cytotoxicity (Busch et al., 1998).

Isolation from Boscia Salicifolia

Boscialin was first isolated from the MeOH extract of the leaves of the African medicinal plant Boscia salicifolia. Its structure, related to ionones and abscisic acid, was determined mainly through NMR spectroscopy. Its isolation underscores the plant's potential in medicinal applications (Pauli et al., 1990).

Synthesis of Derivatives

Efforts have also been made to synthesize derivatives of boscialin, such as dehydro-boscialin glucoside. This synthesis involved complex processes like Konigs-Knorr glycosylation, illustrating the chemical versatility and potential for varied applications of boscialin and its derivatives (Krohn & Agócs, 2006).

Botanical and Medicinal Context

Boscialin is also found in the context of wider botanical and medicinal studies. For example, Boscia albitrunca, a related species, has been studied for its medicinal uses, phytochemistry, and pharmacological activities, which may provide insights into the broader applications of compounds like boscialin in traditional and modern medicine (Maroyi, 2019).

Antioxidant and Antiviral Activities

The study of Boscia angustifolia, another related species, has revealed significant antioxidant and antiviral activities in its leaf extract, containing compounds like boscialin. This highlights the potential therapeutic uses of boscialin in treating oxidative stress-related diseases and viral infections (Salem et al., 2016).

Antimicrobial Activity

Boscialin-related compounds have also been studied for their antimicrobial properties. For instance, martynoside, isolated from Boscia albitrunca leaves, demonstrated significant activity against various bacteria and fungi, suggesting potential applications of boscialin derivatives in managing infections (Pendota et al., 2015).

Propriétés

IUPAC Name |

(E)-4-[(1S,4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-6,9,11,15-16H,7-8H2,1-4H3/b6-5+/t9-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLKAPCFJXJCEO-SGEPYOGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1(C=CC(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CC([C@]1(/C=C/C(=O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boscialin | |

CAS RN |

129277-03-8 | |

| Record name | 3-Buten-2-one, 4-((1S, 4S,6R)-1,4-dihydroxy-2,2,6-trimethylcyclohexyl)-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

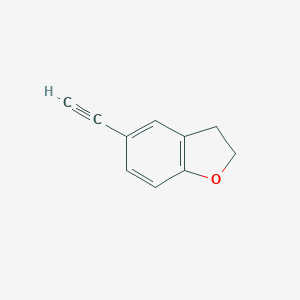

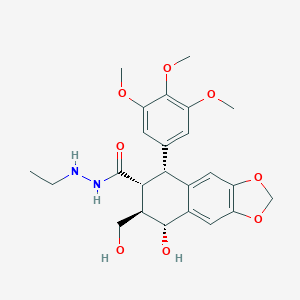

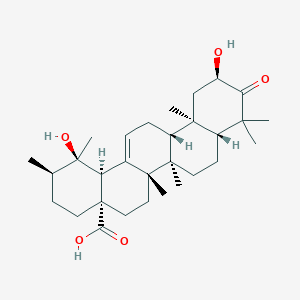

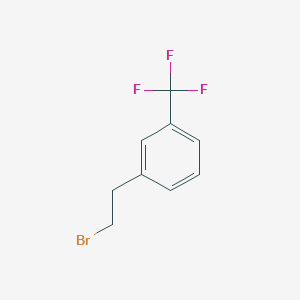

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

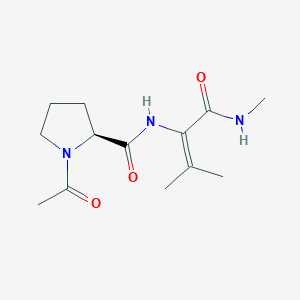

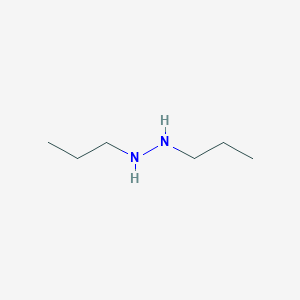

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)